6-Bromo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C₇H₉BrN₂ and a molecular weight of approximately 201.06 g/mol. It features a bromine atom attached to the sixth position of a pyridine ring, which is further substituted with two N,N-dimethylamino groups at the third position. This compound is characterized by its unique structure, which contributes to its various chemical properties and biological activities. It is classified under the category of halogenated pyridines and has been assigned the CAS number 39856-56-9.
There is no documented information regarding the mechanism of action of BDM. Without knowledge of its intended use or observed biological effects, it is impossible to speculate on its potential mechanisms.
The reactivity of 6-Bromo-N,N-dimethylpyridin-3-amine can be attributed to its functional groups. Some notable reactions include:
6-Bromo-N,N-dimethylpyridin-3-amine exhibits several biological activities:
The synthesis of 6-Bromo-N,N-dimethylpyridin-3-amine can be achieved through various methods:
6-Bromo-N,N-dimethylpyridin-3-amine has several applications:
Studies on 6-Bromo-N,N-dimethylpyridin-3-amine have revealed interactions with various biological targets:
Several compounds share structural similarities with 6-Bromo-N,N-dimethylpyridin-3-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-(6-Bromopyridin-3-yl)morpholine | 952582-08-0 | 0.81 |
5-Bromo-1H-pyrrolo[2,3-c]pyridine | 1215387-58-8 | 0.78 |
5-Bromo-1H-pyrrolo[3,2-b]pyridine | 1000341-51-4 | 0.74 |
6-Bromo-2-methylpyridin-3-amine | 126325-47-1 | 0.71 |
What sets 6-Bromo-N,N-dimethylpyridin-3-amine apart from these similar compounds is its specific combination of bromine substitution and dimethylamino groups, which significantly influences its biological activity and chemical reactivity. This unique structural feature potentially enhances its effectiveness as a pharmaceutical agent compared to other related compounds.